N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-5-12(14)3-4-13(10)15/h3-5,8,16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFUOAGVXNXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a synthetic organic compound that belongs to the pyrazole class of derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 273.71 g/mol
- CAS Number : 1856031-84-9
Research indicates that this compound acts primarily through enzyme inhibition and receptor modulation. The difluorobenzyl group enhances the compound's binding affinity and selectivity towards specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including p38 MAP kinase, which is involved in inflammatory responses .
- Receptor Interaction : It may modulate receptor functions by binding to active sites, influencing downstream signaling pathways.
1. Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
2. Analgesic Effects
The compound has been evaluated for its analgesic properties. Animal studies indicate a reduction in pain responses comparable to standard analgesics.
3. Anticancer Potential
Preliminary findings suggest that this compound may possess anticancer properties, particularly through apoptosis induction in cancer cell lines. Its mechanism may involve the inhibition of cell proliferation and promotion of programmed cell death.
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes key characteristics and biological activities of related pyrazole derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-Fluorobenzyl)-1H-pyrazole | Contains a fluorobenzyl group | Moderate anti-inflammatory activity |
| N-(4-Chlorobenzyl)-1H-pyrazole | Contains a chlorobenzyl group | Antitumor activity observed |
| N-(Phenyl)-1H-pyrazole | Contains a phenyl group | Lower lipophilicity; reduced enzyme inhibition |
| N-(4-Methylbenzyl)-1H-pyrazole | Contains a methylbenzyl group | Increased steric hindrance affecting binding |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits p38 MAP kinase with an IC50 value indicating strong potency compared to other inhibitors .
- Anticancer Activity Assessment : In vitro studies revealed that this compound induces apoptosis in specific cancer cell lines through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs and their properties are analyzed for comparison:
Structural Analogs with Fluorinated Benzyl Groups
Key Observations:
Fluorine Substitution Effects: The 2,5-difluorobenzyl group in the target compound may confer distinct electronic and steric properties compared to the 2,3-difluorobenzyl analog. For example, para-fluorine (2,5-positions) could enhance metabolic stability compared to ortho-fluorine (2,3-positions) due to reduced steric hindrance in binding interactions .
Pyrazole Substitution Patterns: The 1,5-dimethylpyrazole moiety in the target compound increases steric bulk compared to the 1-methylpyrazole analog . This may impact solubility or interaction with enzymatic active sites.
Availability and Applications :
- The target compound (CAS 177167-52-1) is discontinued, suggesting challenges in synthesis, stability, or commercial demand .
- The 2,3-difluorobenzyl analog (CAS 1006437-26-8) remains available, possibly due to superior performance in preliminary studies or simpler synthetic routes .
Functional Group Variations in Related Compounds
Key Observations:
- Halogen vs. Fluorine : The 4-chlorobenzyl analog (CAS 1006957-24-9) replaces fluorine with chlorine, which increases molecular weight and polarizability. Chlorine’s stronger electron-withdrawing effect may alter binding interactions compared to fluorine .
- Pyrazoles are more rigid and electron-deficient than furans, which could influence target selectivity .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine?
Answer:
Synthetic optimization requires careful selection of reaction conditions, including:
- Solvent choice : Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to enhance nucleophilic substitution reactions (e.g., alkylation of pyrazole derivatives) .
- Base selection : Potassium carbonate (K₂CO₃) is effective for deprotonation in coupling reactions, as seen in similar pyrazole-based syntheses .
- Temperature control : Reflux conditions (e.g., ethanol at 70–80°C) improve yields in Schiff base formations, as demonstrated in analogous benzylamine syntheses .
- Purification : Slow evaporation of ethanol solutions can yield single crystals for structural validation, critical for confirming regiochemistry .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
A multi-technique approach is essential:
- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing hydrogen-bonding patterns (e.g., C–H⋯F interactions in difluorobenzyl groups) .
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrazole and benzyl rings. For example, methyl groups on pyrazole exhibit distinct singlet peaks (δ ~2.3–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight, particularly for intermediates prone to side reactions (e.g., tetrazole or oxadiazole by-products) .
Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Answer:
Common challenges include:
- Disorder in fluorinated groups : The 2,5-difluorobenzyl moiety may exhibit rotational disorder. Mitigation involves refining anisotropic displacement parameters and using restraints in SHELXL .
- Hydrogen bonding ambiguities : Graph-set analysis (R₂²(8) motifs) helps classify intermolecular interactions, critical for understanding packing efficiency .
- Twinned crystals : Data integration tools in SHELXE or CrysAlisPro are used to deconvolute overlapping reflections .
Advanced: How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Methodological steps include:
- Bioisosteric replacement : Substituting the pyrazole’s methyl group with ethyl or isopropyl alters steric effects, as seen in analogous imidazo-pyrazine derivatives .
- Functional group modulation : Introducing electron-withdrawing groups (e.g., nitro) to the benzyl ring impacts electronic density, assessed via Hammett plots or DFT calculations .
- Biological assays : Parallel synthesis of derivatives (e.g., tetrazole or oxadiazole analogs) followed by in vitro testing identifies pharmacophore requirements .
Advanced: How should contradictory data in biological activity assays be analyzed?
Answer:
Contradictions often arise from:
- Solubility limitations : Poor aqueous solubility may skew IC₅₀ values. Use DMSO-d6 solubility assays or dynamic light scattering (DLS) to validate working concentrations .
- Off-target interactions : SPR (surface plasmon resonance) or thermal shift assays confirm binding specificity to the intended target .
- Metabolic instability : LC-MS/MS tracks metabolite formation in microsomal assays, explaining discrepancies between in vitro and in vivo results .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
Answer:
- Intermediate trapping : Quenching reactive intermediates (e.g., Schiff bases) with acetic anhydride stabilizes them for HPLC purification .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl-alkyl bond formations .
- By-product analysis : TLC or GC-MS identifies side products (e.g., over-alkylated pyrazoles), guiding stoichiometric adjustments .
Basic: What spectroscopic techniques differentiate regioisomers in pyrazole-containing compounds?
Answer:
- NOESY NMR : Correlates spatial proximity between pyrazole methyl groups and benzyl protons to confirm substitution patterns .
- IR spectroscopy : Stretching frequencies (e.g., C–F at 1100–1250 cm⁻¹) distinguish ortho/meta/para fluorine positions on the benzyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
